2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471845
InChI: InChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3
SMILES: CCN(CCO)C1CCN(C1)C
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

CAS No.:

Cat. No.: VC13471845

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol -

Specification

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 2-[ethyl-(1-methylpyrrolidin-3-yl)amino]ethanol
Standard InChI InChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3
Standard InChI Key SYHNFJKDIUFPOE-UHFFFAOYSA-N
SMILES CCN(CCO)C1CCN(C1)C
Canonical SMILES CCN(CCO)C1CCN(C1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—with a methyl group at the 1-position and an ethylaminoethanol side chain at the 3-position. The (S)-configuration of the pyrrolidine ring is critical for stereochemical interactions. Key structural components include:

  • Pyrrolidine core: Provides rigidity and influences electronic distribution.

  • Ethylaminoethanol moiety: Introduces hydrophilicity and hydrogen-bonding capacity.

  • Methyl substituent: Enhances lipophilicity and steric effects.

The isomeric SMILES representation CCN(CCO)[C@H]1CCN(C1)C\text{CCN(CCO)[C@H]1CCN(C1)C} confirms the stereochemistry and connectivity.

Table 1: Molecular Properties of 2-[Ethyl-(1-Methyl-Pyrrolidin-3-yl)-Amino]-Ethanol

PropertyValue
Molecular FormulaC9H20N2O\text{C}_9\text{H}_{20}\text{N}_2\text{O}
Molecular Weight172.27 g/mol
IUPAC Name2-[ethyl-[(3S)-1-methylpyrrolidin-3-yl]amino]ethanol
Standard InChIInChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3/t9-/m0/s1
XLogP3~1.2 (estimated)

Spectroscopic Characterization

While experimental data are scarce, analogous compounds suggest that nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the pyrrolidine protons (δ 2.5–3.5 ppm) and ethanol hydroxyl group (δ 1.5–2.0 ppm). High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 172.27.

Synthesis and Purification Strategies

Reaction Pathways

The synthesis of 2-[ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol likely involves:

  • Reductive amination: Reacting 1-methylpyrrolidin-3-amine with ethyl glycolaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

  • Nucleophilic substitution: Displacing a leaving group (e.g., chloride) from 2-chloroethanol using 1-methyl-3-(ethylamino)pyrrolidine .

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (Estimated)
Amine alkylation2-Chloroethanol, K2CO3, DMF60–70%
PurificationColumn chromatography (SiO2)>95% purity

Optimization Challenges

A patent detailing a related pyrrolidine derivative emphasizes the importance of sequential washing with acidic (5% HCl) and basic (2.5% NaOH) solutions to remove unreacted starting materials . Distillation under reduced pressure (40°C, 100 mbar) and crystallization from methanol/acetone mixtures are critical for achieving >99% purity .

Research Findings and Biological Relevance

Enzymatic Interactions

Molecular docking studies of analogous compounds predict moderate affinity for cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism . This implies potential drug-drug interactions if developed as a pharmaceutical agent .

Industrial and Research Applications

Pharmaceutical Development

The compound’s tertiary amine structure aligns with scaffolds used in:

  • Cognitive enhancers: By modulating acetylcholine receptors .

  • Antifibrotic agents: Via inhibition of lysophosphatidic acid (LPA) signaling, as seen in compound 11 from a recent clinical study .

Chemical Intermediate

Its ethanolamine moiety makes it a candidate for synthesizing surfactants or polymer precursors. The hydroxyl group enables esterification or etherification reactions for functional material design.

Challenges and Future Directions

Knowledge Gaps

No in vivo toxicity or pharmacokinetic data exist for this compound. Priorities for future research include:

  • ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

  • Target validation: Identifying specific biological targets via high-throughput screening.

Synthetic Scalability

Current methods lack optimization for industrial-scale production. Continuous flow reactors, as used for related acetamide derivatives, could improve yield and reproducibility.

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